3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione
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Overview
Description
3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a cyclobutene ring substituted with dibromophenylamino and diphenylethylamino groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutene ring, followed by the introduction of the dibromophenylamino and diphenylethylamino groups through nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione
- 3-(2,6-Difluorophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione
Uniqueness
The uniqueness of 3-(2,6-Dibromophenylamino)-4-((1R,2R)-2-(dimethylamino)-1,2-diphenylethylamino)-3-cyclobutene-1,2-dione lies in its dibromophenylamino group, which imparts distinct chemical and biological properties compared to its dichloro and difluoro analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23Br2N3O2 |
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Molecular Weight |
569.3 g/mol |
IUPAC Name |
3-(2,6-dibromoanilino)-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C26H23Br2N3O2/c1-31(2)24(17-12-7-4-8-13-17)20(16-10-5-3-6-11-16)29-22-23(26(33)25(22)32)30-21-18(27)14-9-15-19(21)28/h3-15,20,24,29-30H,1-2H3/t20-,24-/m1/s1 |
InChI Key |
GCMKDHNTDPRJOA-HYBUGGRVSA-N |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=C(C=CC=C4Br)Br |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=C(C=CC=C4Br)Br |
Origin of Product |
United States |
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